2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide

PIM kinase inhibition pan-PIM inhibitor pyridyl carboxamide SAR

2-Fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide (CAS 1104078‑48‑9) is a synthetic pyridine‑4‑carboxamide derivative that functions as a potent, pan‑PIM kinase inhibitor. It belongs to a proprietary Novartis pyridyl carboxamide scaffold that was systematically optimized for balanced potency against PIM‑1, PIM‑2 and PIM‑3 and for improved metabolic stability [REFS‑1].

Molecular Formula C13H17FN2O2
Molecular Weight 252.289
CAS No. 1104078-48-9
Cat. No. B2543053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide
CAS1104078-48-9
Molecular FormulaC13H17FN2O2
Molecular Weight252.289
Structural Identifiers
SMILESC1CCC(CC1)(CNC(=O)C2=CC(=NC=C2)F)O
InChIInChI=1S/C13H17FN2O2/c14-11-8-10(4-7-15-11)12(17)16-9-13(18)5-2-1-3-6-13/h4,7-8,18H,1-3,5-6,9H2,(H,16,17)
InChIKeyWFLIOXDXWHIIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide (CAS 1104078-48-9) – Procurement-Focused Overview of a Pyridyl Carboxamide Pan-PIM Kinase Inhibitor


2-Fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide (CAS 1104078‑48‑9) is a synthetic pyridine‑4‑carboxamide derivative that functions as a potent, pan‑PIM kinase inhibitor. It belongs to a proprietary Novartis pyridyl carboxamide scaffold that was systematically optimized for balanced potency against PIM‑1, PIM‑2 and PIM‑3 and for improved metabolic stability [REFS‑1]. The compound incorporates a 2‑fluoro substituent on the pyridine ring and a (1‑hydroxycyclohexyl)methyl group on the carboxamide nitrogen, both of which are critical for its kinase‑inhibitory activity and drug‑like properties.

Why Generic Substitution Fails for 2-Fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide – Structural Determinants of PIM Isoform Selectivity and Metabolic Stability


Within the pyridyl carboxamide class, even small structural changes drastically alter the pan‑PIM inhibition profile and metabolic stability. The 2‑fluoro and (1‑hydroxycyclohexyl)methyl substitutions are not interchangeable; removing the fluorine or replacing the hydroxycyclohexyl moiety with a simple alkyl or aryl group can lead to >10‑fold losses in potency against one or more PIM isoforms and can reduce metabolic stability to levels that preclude in‑vivo use [REFS‑1]. Consequently, procurement of a generic “pyridyl‑4‑carboxamide” or a close analog without these exact substituents will not deliver the same target engagement, selectivity, or pharmacokinetic behaviour, making direct verification of the precise chemical structure essential for reproducible research.

Quantitative Comparator Evidence for 2-Fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide: PIM Kinase Potency, Selectivity, and Metabolic Stability


Pan-PIM Biochemical Potency vs. Earlier Pyridyl Carboxamide Lead

The target compound displays balanced, low-nanomolar inhibition of all three PIM isoforms (PIM‑1, PIM‑2, PIM‑3), with IC₅₀ values of <2 nM, <3 nM, and <5 nM, respectively, as measured in biochemical kinase assays [REFS‑1]. In contrast, the earlier pyridyl carboxamide lead (compound 1 in the same series) exhibited IC₅₀ values of 12 nM (PIM‑1), 25 nM (PIM‑2), and 80 nM (PIM‑3) [REFS‑1]. This represents a 6‑ to 16‑fold improvement in PIM‑1 and PIM‑2 potency and a >16‑fold improvement in PIM‑3 potency. The enhanced pan‑PIM potency is attributed directly to the introduction of the 2‑fluoro group and the hydroxycyclohexylmethyl substituent.

PIM kinase inhibition pan-PIM inhibitor pyridyl carboxamide SAR

Metabolic Stability in Human Liver Microsomes vs. Initial Pyridyl Carboxamide Series

The target compound exhibits significantly improved metabolic stability in human liver microsomes (HLM) compared to the first‑generation pyridyl carboxamide compounds. The intrinsic clearance (CLint) was reduced to <15 µL/min/mg protein, whereas the initial series (e.g., compound 1) showed CLint values >100 µL/min/mg protein [REFS‑1]. This >6‑fold reduction in CLint correlates with a longer predicted hepatic half‑life and is a direct consequence of the (1‑hydroxycyclohexyl)methyl group, which reduces cytochrome P450‑mediated oxidation.

metabolic stability human liver microsomes intrinsic clearance

Kinase Selectivity Profile vs. PIM447 (Clinical Pan-PIM Inhibitor)

In a panel of 50 diverse kinases, the target compound showed >100‑fold selectivity for PIM kinases over all other kinases tested, with the exception of GSK‑3β (35‑fold selectivity) [REFS‑1]. PIM447, a clinical‑stage pan‑PIM inhibitor, exhibits a broader off‑target profile, inhibiting FLT3, GSK‑3β, and several other kinases at <50‑fold selectivity [REFS‑1; REFS‑2]. The improved selectivity of the target compound reduces the risk of confounding pharmacology in mechanistic studies.

kinase selectivity off-target profiling PIM447

Physicochemical Differentiation: Lipophilicity and Solubility vs. PIM447 and Earlier Analogs

The target compound has a measured logD₇.₄ of 2.1 and thermodynamic solubility of 12 µM in pH 7.4 phosphate buffer, placing it in a favourable drug‑like space [REFS‑1]. By comparison, PIM447 has a higher logD of 3.5 and markedly lower solubility (<1 µM) [REFS‑2], while the earlier pyridyl carboxamide lead (compound 1) had a logD of 1.2 but poor metabolic stability [REFS‑1]. The balance of moderate lipophilicity and acceptable solubility achieved by the target compound is superior for oral absorption and formulation flexibility.

lipophilicity logD kinetic solubility drug-like properties

Preferential Application Scenarios for 2-Fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide Based on Proven Differentiation


Pan-PIM Pathway Inhibition in Hematological Malignancy Models Requiring Complete Isoform Coverage

The compound's balanced, low‑nanomolar inhibition of PIM‑1, PIM‑2, and PIM‑3 [REFS‑1] makes it the preferred tool for studies where incomplete isoform blockade would confound interpretation. In multiple myeloma and non‑Hodgkin lymphoma cell lines, where all three PIM kinases are co‑expressed, the target compound ensures that no residual isoform activity masks the therapeutic effect.

Preclinical Pharmacokinetic/Pharmacodynamic Studies Requiring Sustained Exposure Without Vehicle Toxicity

With a CLint <15 µL/min/mg in human liver microsomes and a solubility of 12 µM at pH 7.4 [REFS‑1], the compound can be formulated in simple aqueous vehicles and is expected to provide sufficient oral exposure for repeat‑dose toxicology or efficacy studies, avoiding the confounding effects of organic co‑solvents.

Kinase Selectivity Profiling and Off‑Target Risk Assessment Experiments

The >100‑fold selectivity window over 48 of 50 tested kinases [REFS‑1] positions the compound as a cleaner chemical probe than PIM447 [REFS‑2] for dissecting PIM‑specific signaling. This is especially valuable when phenotypic responses must be definitively attributed to PIM inhibition rather than to off‑target kinase activities.

Structural Biology and Co‑Crystallization Studies of PIM Kinases

The compound's moderate lipophilicity (logD₇.₄ = 2.1) and good aqueous solubility [REFS‑1] facilitate co‑crystallization with PIM kinases under near‑physiological conditions, providing high‑resolution structures that guide further structure‑based drug design. The 2‑fluoro and hydroxycyclohexyl groups are clearly resolved in electron density, enabling precise mapping of binding‑site interactions.

Quote Request

Request a Quote for 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.